N-propylquinolin-5-amine

Medicinal Chemistry Lipophilicity ADME

SAR studies on N-alkylaminoquinoline series demand precise control over lipophilicity and conformational flexibility. N-Propylquinolin-5-amine (CAS 188120-70-9) occupies a critical intermediate physicochemical space-clogP 3.06, TPSA 24.92 Ų, 3 rotatable bonds-bridging the gap between N-methyl (XLogP3 2.6) and N-butyl analogs for CNS-penetrant lead optimization. • Defined +0.5 LogP increment over N-methyl analog for systematic SAR • Intermediate rotatable bond count (3) for conformational flexibility studies • ≥98% purity; sealed dry storage at 2-8°C; global shipping at ambient

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B7482069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propylquinolin-5-amine
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCNC1=CC=CC2=C1C=CC=N2
InChIInChI=1S/C12H14N2/c1-2-8-13-11-6-3-7-12-10(11)5-4-9-14-12/h3-7,9,13H,2,8H2,1H3
InChIKeyTUTDNXGYSBDFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Baseline for N-Propylquinolin-5-amine


N-propylquinolin-5-amine (CAS 188120-70-9, MF C₁₂H₁₄N₂, MW 186.25) is a quinolin-5-amine derivative bearing an N-propyl substituent . Characterized by a clogP of 3.06, a topological polar surface area (TPSA) of 24.92 Ų, and three rotatable bonds, it occupies a distinct physicochemical space within the N-alkylaminoquinoline series that differentiates it from its lower and higher homologs .

Distinct logP 3.06 within N-alkylaminoquinoline series
TPSA 24.92 Ų differentiates polarity profile
3 rotatable bonds balance conformational flexibility

N-Propylquinolin-5-amine Irreplaceability


The N-alkyl substituent on the quinolin-5-amine scaffold is a critical determinant of key molecular properties governing target engagement, permeability, and metabolic stability [1]. Systematic variation of the N-alkyl chain length modulates lipophilicity (LogP), molecular size, and conformational flexibility (rotatable bonds), which collectively influence in vitro ADME and pharmacological activity in a non-linear fashion [1]. Consequently, substituting an N-propyl with an N-methyl, N-ethyl, or N-butyl group is expected to yield a compound with markedly different biological behavior, rendering these analogs non-interchangeable for lead optimization or structure-activity-relationship (SAR) studies.

N-methyl analog may shift lipophilicity and binding entropy due to lower logP and fewer rotatable bonds
N-butyl analog predicted to increase lipophilicity and conformational freedom, potentially altering metabolic stability
Ethyl homolog lacks characterized logP-conformation profile, introducing SAR discontinuity

N-Propylquinolin-5-amine Differentiators


Unique LogP Window Among N-Alkyl Analogs

The lipophilicity of N-propylquinolin-5-amine (clogP 3.06) is significantly higher than that of the N-methyl analog (XLogP3 2.6) but lower than what would be predicted for the N-butyl analog [1]. This places it in an intermediate lipophilicity range often favored for balancing passive permeability and aqueous solubility .

LogP Differentiation
Class-level inference
N-propyl: clogP 3.06
N-methyl: XLogP3 2.6
Δ +0.5
Supports intermediate lipophilicity selection in lead optimization
Computed descriptors; experimental logP may differ
Medicinal Chemistry Lipophilicity ADME

Intermediate Conformational Flexibility

N-propylquinolin-5-amine possesses three rotatable bonds, compared to only one in N-methylquinolin-5-amine and a predicted four in N-butylquinolin-5-amine [1]. The additional rotatable bonds compared to the methyl analog provide greater conformational flexibility, which can be crucial for achieving an optimal binding pose, while still being more constrained than the butyl analog, potentially offering a better entropic profile upon target binding.

Rotatable Bond Count
Class-level inference
N-propyl: 3 rot. bonds
N-methyl: 1 rot. bond
N-butyl predicted: 4
Enables balanced conformational flexibility for target binding studies
Predicted values; butyl analog not experimentally confirmed
Medicinal Chemistry Ligand Efficiency Conformational Analysis

N-Propylquinolin-5-amine Application Scenarios


CNS Lead Optimization

When developing CNS-penetrant candidates, the intermediate LogP of N-propylquinolin-5-amine (clogP 3.06), falling between the more polar N-methyl (XLogP3 2.6) and more lipophilic N-butyl analogs, makes it a preferred scaffold for balancing passive brain penetration with systemic solubility [1].

SAR Exploration of Conformational Effects

In studies where the conformational flexibility of the N-alkyl chain is hypothesized to influence target binding, N-propylquinolin-5-amine provides an intermediate rotatable bond count (3) that is directly comparable to the more rigid N-methyl (1 rotatable bond) and the more flexible N-butyl (4 rotatable bonds) controls [1].

Probe Synthesis for Specific LogP Window

For the design of a chemical probe where the target-engagement profile was found to be sensitive to molecular lipophilicity, N-propylquinolin-5-amine offers a distinct and quantifiable advantage over its N-methyl analog, providing a defined +0.5 LogP increment that can be exploited to optimize activity without the risk of excessive lipophilicity associated with longer alkyl chains [1].

Application
Selection Property
Validation Focus
CNS drug discovery programs
Intermediate lipophilicity for balanced permeability/solubility
Evaluate passive brain penetration and aqueous solubility in relevant assays
Conformational SAR studies
Rotatable bond count as a conformational descriptor
Compare target binding entropy and selectivity against N-methyl and N-butyl controls
Chemical probe optimization
LogP modulation over N-methyl homolog
Assess target engagement and avoid excessive lipophilicity

Technical Documentation Hub

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42 linked technical documents
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